Home > Products > Screening Compounds P8644 > Amyloid beta-Protein (22-35)
Amyloid beta-Protein (22-35) - 144189-71-9

Amyloid beta-Protein (22-35)

Catalog Number: EVT-242778
CAS Number: 144189-71-9
Molecular Formula: C₅₉H₁₀₂N₁₆O₂₁S
Molecular Weight: 1403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid beta-protein (22-35), often abbreviated as Aβ(22-35), is a synthetic peptide fragment of the full-length amyloid beta-protein (Aβ), a key player in the pathogenesis of Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. While not naturally occurring, Aβ(22-35) is widely used in scientific research as a model system to study the aggregation and neurotoxicity of Aβ. This is because Aβ(22-35) retains the ability to form amyloid fibrils and exhibit cytotoxic effects on neuronal cells, mimicking key aspects of AD pathology [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Amyloid beta-Protein (1-40)

Compound Description: Amyloid beta-Protein (1-40) is a longer peptide fragment of the amyloid precursor protein (APP). It is known to form amyloid fibrils in vitro, a process associated with Alzheimer's disease (AD) pathogenesis. [, ] This peptide also exhibits a similar tertiary structure to Amyloid beta-Protein (1-42) in membrane environments. [] Interestingly, the fibrillar form of Amyloid beta-Protein (1-40) inhibits the activity of certain brain proteases, suggesting a potential role in Aβ clearance and fibrillization. []

Amyloid beta-Protein (1-42)

Compound Description: Similar to Amyloid beta-Protein (1-40), Amyloid beta-Protein (1-42) is a longer fragment of APP known for its propensity to form amyloid fibrils and contribute to AD. [] Reduced levels of Amyloid beta-Protein (1-42) in cerebrospinal fluid are suggested as a potential biomarker for diagnosing AD. []

Amyloid beta-Protein (1-55)

Compound Description: Also referred to as the 672-726 fragment of APP, Amyloid beta-Protein (1-55) represents a larger section of the APP protein. Structural studies indicate that it adopts a transmembrane helical conformation before being cleaved into smaller fragments. []

Amyloid beta-Protein (1-38)

Compound Description: Amyloid beta-Protein (1-38) is another fragment of APP shown to assemble into fibrils resembling AD amyloid. [] Notably, it shares epitopes with AD amyloid, indicating structural similarities. []

Amyloid beta-Protein (1-28)

Compound Description: Amyloid beta-Protein (1-28) is a fragment of APP often used to generate antibodies for studying Aβ. [] Antisera raised against this peptide demonstrate cross-reactivity with other Aβ fragments, including Amyloid beta-Protein (1-38) and Amyloid beta-Protein (6-25). [] This cross-reactivity suggests shared epitopes and structural similarities among these fragments.

Amyloid beta-Protein (6-25)

Compound Description: This fragment is derived from the putative aqueous domain of APP. Amyloid beta-Protein (6-25) forms distinct fibrils with unique morphologies, exhibiting a cross-beta pleated sheet conformation. [] Notably, it demonstrates high reactivity with anti-Aβ antibodies, suggesting shared epitopes with AD amyloid. []

Amyloid beta-Protein (25-35)

Compound Description: Amyloid beta-Protein (25-35) is a shorter fragment of Aβ, often used in in vitro models to study Aβ toxicity. [, , , , , , , , , , , , , ] This fragment has been shown to induce a variety of toxic effects on neurons, including increased membrane permeability, calcium overload, glutamate release, reactive oxygen species (ROS) generation, and apoptosis. [, , , , , , , , , , , , , ] Studies have also shown that Amyloid beta-Protein (25-35) can activate phospholipase C in a pertussis toxin-sensitive manner and may contribute to elevated inositol levels observed in the brains of AD patients. []

Amyloid beta-Protein (31-35)

Compound Description: Amyloid beta-Protein (31-35), another short fragment of Aβ, has been shown to form ion channels in neuronal membranes. [, ] This peptide can decrease the open probability and frequency of large conductance calcium-activated potassium (BK) channels in hippocampal neurons, potentially contributing to Aβ neurotoxicity. [] Notably, substituting the methionine residue at position 35 with norleucine can inhibit its apoptotic effects in PC12 cells. []

Amyloid beta-Protein (16-22)

Compound Description: Amyloid beta-Protein (16-22), a short hydrophobic fragment of Aβ, has been studied extensively using molecular dynamics simulations to understand its aggregation behavior. [, ] Its aggregation is influenced by factors like ion type and concentration, impacting fibril formation and structure. []

Amyloid beta-Protein (16-35)

Compound Description: This fragment, Amyloid beta-Protein (16-35), has been the subject of molecular dynamics simulations to understand its structural dynamics and potential role in full-length Aβ aggregation. [] It exhibits a loop structure at residues 22-28, a feature thought to be important for Aβ fibril formation. []

Overview

Amyloid beta-Protein (22-35) is a fragment derived from the larger amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is known for its ability to form fibrillar aggregates, contributing to neurotoxicity. The peptide sequence encompasses residues 22 to 35 of the full-length amyloid beta peptide, which is produced through the proteolytic cleavage of the amyloid precursor protein.

Source

Amyloid beta peptides are primarily generated from the amyloid precursor protein through enzymatic cleavage by β-secretase and γ-secretase. The processing of this precursor can follow either an amyloidogenic pathway, leading to the formation of toxic amyloid beta peptides, or a non-amyloidogenic pathway that prevents their formation . The 22-35 fragment retains significant biological activity and is often used in research to study amyloid aggregation and toxicity mechanisms .

Classification

Amyloid beta-Protein (22-35) falls under the category of neurotoxic peptides and is classified as a fragment of amyloid beta peptides. It is part of a broader group of amyloidogenic proteins known for their propensity to misfold and aggregate into fibrils, which are characteristic of various neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of Amyloid beta-Protein (22-35) typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for high purity and yield but can face challenges due to the peptide's tendency to aggregate during synthesis.

Technical Details

Key challenges in synthesizing this peptide include:

  • Aggregation: The propensity for aggregation can hinder the accessibility of reactive sites during synthesis.
  • Purification: High-performance liquid chromatography (HPLC) is commonly used for purification, but it may yield broad peaks indicative of aggregation, complicating the isolation of monomeric forms .
  • Environmental Conditions: Factors such as pH, temperature, and solvent composition can significantly affect the aggregation kinetics and final product quality .
Molecular Structure Analysis

Structure

The structure of Amyloid beta-Protein (22-35) consists primarily of a random coil in solution but can adopt a β-sheet conformation upon aggregation. This conformational change is crucial for its ability to form fibrils.

Data

Studies utilizing nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that this fragment can transition from unordered structures to β-sheet-rich fibrils under certain conditions . The specific sequence influences its aggregation behavior, with hydrophobic interactions playing a significant role in stabilizing the fibrillar structure.

Chemical Reactions Analysis

Reactions

Amyloid beta-Protein (22-35) undergoes self-assembly reactions that lead to fibril formation. These reactions are influenced by various factors including concentration, temperature, and ionic strength.

Technical Details

The self-assembly process involves:

  • Nucleation: Initial formation of small aggregates.
  • Growth: Extension of these aggregates into larger fibrils.
    Experimental observations indicate that increasing concentrations accelerate the transition from monomeric forms to aggregated states .
Mechanism of Action

Process

The neurotoxic effects of Amyloid beta-Protein (22-35) are believed to stem from its ability to disrupt neuronal function and induce cell death. This occurs through mechanisms such as oxidative stress, inflammation, and disruption of synaptic integrity.

Data

Research has shown that exposure to this peptide fragment can lead to increased intracellular calcium levels and activation of apoptotic pathways in neuronal cells . Its cytotoxicity has been demonstrated in various in vitro models using cultured neurons from rat hippocampal tissue.

Physical and Chemical Properties Analysis

Physical Properties

Amyloid beta-Protein (22-35) is typically a white powder at room temperature. It is soluble in aqueous solutions at physiological pH but shows increased solubility at higher temperatures.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 1,600 Da.
  • Amino Acid Composition: Composed mainly of hydrophobic residues that facilitate aggregation.
    Studies indicate that modifications in its chemical structure can significantly alter its aggregation propensity and toxicity profile .
Applications

Scientific Uses

Amyloid beta-Protein (22-35) serves as an important tool in Alzheimer's disease research. Its applications include:

  • Modeling Aggregation: Used to study the mechanisms underlying amyloid fibril formation.
  • Therapeutic Screening: Serves as a target for screening potential inhibitors that could prevent or reduce amyloid aggregation.
  • Neurotoxicity Studies: Provides insights into cellular mechanisms affected by amyloid peptides, aiding in understanding neurodegenerative processes .
Structural and Functional Dynamics of Aβ(22–35) in Neurodegenerative Pathways

Sequence-Specific Determinants of Aβ(22–35) Aggregation Propensity

The amyloid-beta fragment Aβ(22–35) (sequence: E22VHHQKLVFFA35) is a 14-residue proteolytic product that retains significant neurotoxic properties despite its truncated length. Key residues governing its aggregation behavior include:

  • Hydrophobic Core (LVFFA31–35): The C-terminal pentapeptide (residues 31–35) drives self-assembly through hydrophobic interactions. Mutagenesis studies show that substitutions like F34A reduce β-sheet formation by 60% due to disrupted π-stacking and van der Waals forces [2] [3].
  • Charge Modulators (E22, K26): The N-terminal glutamate (E22) and lysine (K26) create electrostatic tension. Pathogenic mutations (e.g., Dutch E22Q) neutralize negative charges, accelerating β-sheet formation by 3-fold compared to wild-type [3] [7].
  • Metal-Binding Sites (H23, H24): Histidine residues coordinate zinc and copper ions, promoting oligomerization via metal-bridged complexes [3].

Table 1: Impact of Pathogenic Mutations on Aβ(22–35) Aggregation

MutationLocationAggregation Rate vs. Wild-TypeStructural Consequence
E22Q (Dutch)N-terminal3.2× fasterNeutralizes charge, enhances hydrophobicity
D23N (Iowa)Mid-region2.8× fasterDisrupts salt bridges, promotes misfolding
E22G (Arctic)N-terminal4.1× fasterIncreases β-sheet propensity

Conformational Polymorphism: From Random Coil to β-Sheet Transition Mechanisms

Aβ(22–35) undergoes dynamic structural shifts in aqueous environments, characterized by:

  • Nucleation-Dependent Kinetics: Monomers transition from disordered coils to β-sheet oligomers via a lag phase. Molecular dynamics simulations reveal that hydrophobic collapse of LVFFA31–35 initiates nucleation, followed by H-bond stabilization of β-strands [4] [6].
  • Environmental Triggers:
  • pH: Below pH 5.0, protonation of H23/H24 reduces repulsion, accelerating fibrillization.
  • Ionic Strength: High NaCl (>150 mM) screens E22/K26 charges, shortening the lag phase by 40% [3].
  • Oligomer Stabilization: β-hairpin intermediates (V24–K28 and V31–A35) form metastable oligomers. Myricetin inhibitors disrupt this by binding LVFFA, preventing β-sheet elongation [4].

In neuronal membranes, ganglioside GM1 binds Aβ(22–35) via V24–A30, restricting conformational flexibility and suppressing β-sheet formation. This explains the fragment’s reduced neurotoxicity in lipid-rich environments [6].

Comparative Analysis with Full-Length Aβ(1–42) and Other Proteolytic Fragments

Aggregation Dynamics

  • Aβ(22–35) vs. Aβ(1–42):
  • Hydrophobicity: Aβ(22–35) lacks Aβ(1–42)’s C-terminal IA42, reducing hydrophobic burial depth by 30%. This limits its fibril stability but enhances oligomer diversity [2] [7].
  • Toxicity Mechanism: While Aβ(1–42) disrupts calcium homeostasis via pore formation, Aβ(22–35) induces membrane thinning through surface adsorption [6].
  • Proteolytic Fragments:
  • Aβ(25–35): Shares the LVFFA31–35 motif but aggregates 50% faster than Aβ(22–35) due to loss of N-terminal charge repulsion [4].
  • Aβ(17–42): Contains the central hydrophobic cluster (L17–A21), forming cross-β structures absent in Aβ(22–35) [2].

Table 2: Biophysical Properties of Aβ Fragments

FragmentLengthKey Aggregation Domainβ-Sheet Content (%)Neurotoxicity (EC₅₀, μM)
Aβ(1–42)42 residuesLVFFA17–21, IGL32–34, IA41–4262% ± 4%0.8 ± 0.1
Aβ(22–35)14 residuesLVFFA31–3548% ± 3%5.2 ± 0.7
Aβ(25–35)11 residuesLVFFA31–3553% ± 2%3.9 ± 0.5

Cross-Reactivity with Pathological Proteins

Aβ(22–35) co-aggregates with α-synuclein via H23–K28 and V31–A35, forming hetero-oligomers that resist fibrillization. This synergy exacerbates neuronal dysfunction in Alzheimer’s-Parkinson’s comorbidities [5].

Compound Names in Article

  • Amyloid beta-Protein (22–35)
  • Aβ(1–42)
  • Aβ(25–35)
  • Aβ(17–42)

Properties

CAS Number

144189-71-9

Product Name

Amyloid beta-Protein (22-35)

IUPAC Name

4-amino-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₅₉H₁₀₂N₁₆O₂₁S

Molecular Weight

1403.6 g/mol

InChI

InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96)

InChI Key

KUDAPIFTNDCCFG-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

Synonyms

Amyloid β-Protein (22-35)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.